N-(3-Bromo-4-fluorophenyl)oxan-4-amine
Description
N-(3-Bromo-4-fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, attached to an oxan-4-amine group
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
N-(3-bromo-4-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
NJAGJVMRLOEAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Bromo-4-fluorophenyl)oxan-4-amine typically involves several steps. One common method includes the reaction of 3-bromo-4-fluoroaniline with an appropriate oxan-4-amine precursor under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(3-Bromo-4-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxan-4-amine group may also play a role in the compound’s overall reactivity and stability. Detailed studies using techniques such as molecular docking and spectroscopy are often conducted to elucidate the exact pathways and interactions involved .
Comparison with Similar Compounds
N-(3-Bromo-4-fluorophenyl)oxan-4-amine can be compared with other similar compounds, such as:
N-(3-Bromophenyl)oxan-4-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
N-(4-Bromo-3-fluorophenyl)oxan-4-amine: The positions of the bromine and fluorine atoms are reversed, potentially affecting its reactivity and applications.
N-(3-Fluorophenyl)oxan-4-amine: Lacks the bromine atom, which may influence its overall stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Biological Activity
N-(3-Bromo-4-fluorophenyl)oxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological activity, focusing on its antioxidant, anticancer, and antifungal properties.
Chemical Structure and Properties
This compound is characterized by its oxan ring structure and the presence of bromine and fluorine substituents on the phenyl group. These modifications are believed to enhance its biological activity through various mechanisms.
Molecular Formula
- Chemical Formula : C11H14BrFN2O
- Molecular Weight : 288.14 g/mol
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Compounds with similar structures have shown significant antioxidant properties, which may correlate with their ability to mitigate oxidative stress in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects, particularly against glioblastoma and breast cancer cell lines.
Case Studies
- Glioblastoma U-87 Cell Line
- Triple-Negative Breast Cancer MDA-MB-231 Cell Line
Antifungal Activity
The antifungal properties of this compound have also been investigated. Its derivatives have shown promising results against common fungal pathogens such as Candida albicans.
| Compound | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| This compound | TBD | Candida albicans | TBD |
| Ketoconazole (Control) | 1.23 | C. parapsilosis |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electronegative halogens enhances electron density, improving radical scavenging capabilities.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
